molecular formula C16H18ClN3O B6645613 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

货号 B6645613
分子量: 303.78 g/mol
InChI 键: ZHFKWHVVLFSRQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide, also known as ABT-202, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is a small molecule inhibitor that targets specific enzymes involved in disease pathways. In cancer, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits PARP-1, which is involved in DNA repair. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits BACE1, which is involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects:
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP-1, leading to the accumulation of DNA damage. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to reduce amyloid beta levels in the brain by inhibiting BACE1. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

实验室实验的优点和局限性

One of the advantages of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its specificity for the targeted enzymes, PARP-1 and BACE1. This allows for a more targeted approach to disease treatment. However, one limitation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its potential toxicity to normal cells, which could limit its clinical use.

未来方向

There are several potential future directions for the research and development of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide. One direction could be the evaluation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in combination with other targeted therapies for cancer treatment. Another direction could be the development of more potent and selective inhibitors of PARP-1 and BACE1. Additionally, the potential use of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in other diseases such as Parkinson's disease and Huntington's disease could be explored.

合成方法

The synthesis of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylpyridine-4-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with ethylamine and 5-chloro-2-formylbenzoic acid to form 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide.

科学研究应用

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. In cancer research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has shown to be a potent inhibitor of the enzyme PARP-1, which is involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, resulting in cell death. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs such as temozolomide and cisplatin in cancer cells.
In Alzheimer's disease research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to inhibit the enzyme BACE1, which is involved in the production of amyloid beta peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 has been shown to reduce amyloid beta levels in the brain, which could potentially slow down the progression of the disease.

属性

IUPAC Name

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-3-19-15-5-4-13(17)8-14(15)16(21)20-10-12-6-7-18-9-11(12)2/h4-9,19H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。